7-Aminoflunitrazepam
Overview
Description
7-Aminoflunitrazepam: is a major metabolite of flunitrazepam, a benzodiazepine derivative commonly known by its trade name, Rohypnol. Flunitrazepam is used as a hypnotic, sedative, and pre-anesthetic agent. This compound is pharmacologically active and is often used as a biomarker for the ingestion of flunitrazepam .
Scientific Research Applications
Chemistry: 7-Aminoflunitrazepam is used as a reference standard in analytical chemistry for the detection and quantification of flunitrazepam in biological samples. It is also used in the development of new analytical methods for forensic and clinical toxicology .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of flunitrazepam. It helps in understanding the metabolic pathways and the formation of active metabolites .
Medicine: In medical research, this compound is used to investigate the pharmacological effects of flunitrazepam and its metabolites. It is also used in studies related to drug abuse and the detection of illicit drug use .
Industry: In the pharmaceutical industry, this compound is used in the quality control of flunitrazepam formulations. It is also used in the development of new benzodiazepine derivatives .
Mechanism of Action
Target of Action
7-Aminoflunitrazepam, a major metabolite of Flunitrazepam , primarily targets the benzodiazepine receptors BNZ1 and BNZ2 . These receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory .
Mode of Action
This compound enhances the effects of GABA, an inhibitory neurotransmitter, by increasing GABA’s affinity for the GABA receptor . When GABA binds to the site, it opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .
Biochemical Pathways
The major metabolic pathways of Flunitrazepam include N-demethylation, 3-hydroxylation, nitro-reduction, and further N-acetylation of the amino group . These reactions yield N-desmethylflunitrazepam, 3-hydroxy-flunitrazepam, this compound, and 7-acetamidoflunitrazepam, respectively . A combination of these reactions may lead to the formation of 7-amino-N-desmethylflunitrazepam, 7-acetamido-N-desmethylflunitrazepam, 3-hydroxy-7-aminoflunitrazepam, 3-hydroxy-7-acetamidoflunitrazepam, 3-hydroxy-N-desmethylflunitrazepam and glucuronide conjugates .
Pharmacokinetics
Flunitrazepam is extensively metabolized in the liver to its major metabolites, including this compound . These compounds are pharmacologically active . Flunitrazepam has an elimination half-life of 18–26 hours . The bioavailability of Flunitrazepam is 64–77% when taken orally .
Result of Action
The action of this compound results in powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . It can cause anterograde amnesia . Some reports indicate that it is used as a date rape drug and suggest that it may precipitate violent behavior .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genotypic variations in enzymes, interactions with other drugs, or stability of Flunitrazepam during storage can result in large interindividual variability in the toxicological results . Furthermore, the presence of this compound, a pharmacologically active metabolite and in vitro degradation product, is useful for confirmation of Flunitrazepam ingestion .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoflunitrazepam typically involves the reduction of the nitro group in flunitrazepam to an amino group. This can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The primary reaction involved in the synthesis of 7-Aminoflunitrazepam is the reduction of the nitro group in flunitrazepam.
Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Solvents: Common solvents include ethanol, methanol, and acetonitrile.
Major Products:
This compound: The primary product formed from the reduction of flunitrazepam.
Substituted Derivatives: Depending on the substitution reactions, various derivatives can be formed.
Comparison with Similar Compounds
Flunitrazepam: The parent compound from which 7-Aminoflunitrazepam is derived.
Nitrazepam: Another benzodiazepine with similar pharmacological properties.
Clonazepam: A benzodiazepine with similar sedative and anxiolytic effects.
Comparison:
Flunitrazepam vs. This compound: While flunitrazepam is used as a hypnotic and pre-anesthetic agent, this compound is primarily a metabolite used for detection and research purposes.
Nitrazepam vs. This compound: Both compounds share similar pharmacological properties, but nitrazepam is used clinically, whereas this compound is mainly used in research.
Clonazepam vs. This compound: Clonazepam is used for its anticonvulsant properties, while this compound is not used clinically but serves as a research tool.
Properties
IUPAC Name |
7-amino-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCDLGUFORGHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187682 | |
Record name | 7-Aminoflunitrazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34084-50-9 | |
Record name | 7-Aminoflunitrazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34084-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminoflunitrazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034084509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Aminoflunitrazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34084-50-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-AMINOFLUNITRAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T03QW0G7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.